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Compound of Interest

Compound Name: Galanin (1-30), human

Cat. No.: B8083213 Get Quote

Technical Support Center: Synthetic Galanin (1-
30) Human
This technical support center provides researchers, scientists, and drug development

professionals with comprehensive guidance on the quality control and purity assessment of

synthetic Galanin (1-30) human.

Frequently Asked Questions (FAQs)
Q1: What is synthetic Galanin (1-30) human?

A1: Synthetic Galanin (1-30) human is a 30-amino acid neuropeptide that is chemically

synthesized to replicate the endogenous human form.[1][2][3] It acts as an agonist for galanin

receptors (GalR1, GalR2, and GalR3), which are G protein-coupled receptors (GPCRs).[1][4]

Galanin is involved in a wide range of physiological processes, including neurotransmission,

hormone secretion, and appetite regulation.[1][5]

Q2: What are the critical quality attributes for synthetic Galanin (1-30) human?

A2: The critical quality attributes for synthetic Galanin (1-30) human include purity, identity

(correct amino acid sequence and mass), peptide content, and the absence of significant

process-related or degradation impurities. Purity is typically expected to be >95% or >98% as

determined by HPLC.[5][6][7]
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Q3: What are the common impurities found in synthetic peptides like Galanin (1-30)?

A3: Common impurities in synthetic peptides arise from the solid-phase peptide synthesis

(SPPS) process and subsequent handling. These can include:

Deletion sequences: Peptides missing one or more amino acids.[8][9]

Truncated sequences: Incomplete peptide chains.

Incompletely deprotected sequences: Peptides with residual protecting groups from

synthesis.[10]

Oxidized peptides: Particularly of methionine or tryptophan residues.[8][10]

Deamidated peptides: Affecting asparagine and glutamine residues.[8][10][11]

Residual solvents and reagents: Such as trifluoroacetic acid (TFA) used during purification.

[12][13]

Q4: How should I store and handle synthetic Galanin (1-30) human to ensure its stability?

A4: For long-term stability, lyophilized Galanin (1-30) should be stored at -20°C.[5] Once

reconstituted, it is recommended to prepare solutions fresh for use. If storage of solutions is

necessary, they should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C

for up to one month.[5] Avoid storing peptides in solution for extended periods.

Troubleshooting Guide
This guide addresses specific issues that may be encountered during the quality control and

purity assessment of synthetic Galanin (1-30) human.
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Issue Possible Cause(s) Recommended Solution(s)

HPLC: Poor peak shape

(broadening or tailing)

- Secondary interactions

between the peptide and

residual silanols on the HPLC

column.[12][14] - Inappropriate

mobile phase pH.[15] - Peptide

aggregation.[16][17]

- Use a column specifically

designed for peptide analysis

with advanced end-capping or

a different stationary phase

chemistry (e.g., a charged

surface modification).[12][14] -

Adjust the mobile phase pH.

Using trifluoroacetic acid (TFA)

at a low pH can improve peak

shape.[14] - If aggregation is

suspected, try altering the

sample diluent or using a lower

peptide concentration.[16]

HPLC: Multiple peaks

observed for a supposedly

pure sample

- Presence of impurities (e.g.,

deletion or truncated

sequences).[10] - On-column

degradation of the peptide. -

Isomeric forms of the peptide.

- Optimize the HPLC gradient

to achieve better separation of

the main peak from impurities.

A shallower gradient can

improve resolution.[12][15] -

Use mass spectrometry (LC-

MS) to identify the molecular

weights of the different peaks

to characterize the impurities.

[11]

Mass Spectrometry: Low

signal intensity or signal

suppression

- Presence of trifluoroacetic

acid (TFA) in the mobile phase.

[11][12] - Low peptide

concentration.

- If using MS detection, replace

TFA with a more MS-

compatible mobile phase

additive like formic acid (FA).

[11][12] Note that this may

require re-optimization of the

chromatographic method. -

Ensure an adequate amount of

peptide is being injected.

Mass Spectrometry: Observed

mass does not match the

- Presence of modifications

(e.g., oxidation, deamidation).

- Perform tandem mass

spectrometry (MS/MS) for
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theoretical mass [8][10] - Incomplete removal of

protecting groups from

synthesis.[10] - Incorrect

peptide sequence.

peptide sequencing to confirm

the amino acid sequence and

identify any modifications.[11]

[18][19] - Re-evaluate the

synthesis and cleavage

protocols to ensure complete

deprotection.

Amino Acid Analysis: Incorrect

amino acid ratios

- Incomplete hydrolysis of the

peptide. - Degradation of

certain amino acids during

hydrolysis. - Presence of

impurities with different amino

acid compositions.

- Optimize the hydrolysis

conditions (time, temperature,

acid concentration). - Use

appropriate standards and

correction factors for amino

acids known to degrade during

hydrolysis. - Correlate the

amino acid analysis results

with purity data from HPLC to

account for the contribution of

impurities.

Experimental Protocols
Reversed-Phase High-Performance Liquid
Chromatography (RP-HPLC) for Purity Assessment
This protocol outlines a general method for determining the purity of synthetic Galanin (1-30)

human.

Methodology:

Column: Use a C18 reversed-phase column suitable for peptide analysis (e.g., Agilent

AdvanceBio Peptide Plus, Phenomenex Aeris PEPTIDE).[12][14] Typical dimensions are 4.6

x 250 mm with a 3.5 µm particle size.

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.[20]

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.[20]
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Gradient: A typical starting point is a linear gradient from 5% to 60% Mobile Phase B over 30

minutes.[15] This should be optimized to achieve the best resolution between the main

peptide peak and any impurities.

Flow Rate: 1.0 mL/min.[20]

Detection: UV absorbance at 214 nm or 280 nm.

Temperature: 30°C.[20]

Sample Preparation: Dissolve the lyophilized peptide in Mobile Phase A or water to a

concentration of approximately 1 mg/mL.

Injection Volume: 20 µL.[20]

Data Analysis: Integrate the peak areas of all peaks in the chromatogram. Purity is

calculated as the percentage of the main peak area relative to the total area of all peaks.

Liquid Chromatography-Mass Spectrometry (LC-MS) for
Identity Confirmation
This protocol is for confirming the molecular weight of synthetic Galanin (1-30) human.

Methodology:

LC System: An HPLC or UPLC system coupled to a mass spectrometer.

Column: A C18 reversed-phase column compatible with MS analysis.

Mobile Phase A: 0.1% Formic Acid (FA) in water.[11][12]

Mobile Phase B: 0.1% Formic Acid (FA) in acetonitrile.

Gradient: A suitable gradient to elute the peptide.

Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer capable of high-

resolution mass measurement (e.g., Q-TOF or Orbitrap).
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Data Acquisition: Acquire mass spectra in positive ion mode over a mass range that includes

the expected molecular weight of Galanin (1-30) (Theoretical MW: ~3157.4 Da).

Data Analysis: Deconvolute the resulting mass spectrum to determine the monoisotopic

mass of the peptide and compare it to the theoretical mass.

Tandem Mass Spectrometry (MS/MS) for Peptide
Sequencing
This protocol is for confirming the amino acid sequence of synthetic Galanin (1-30) human.

Methodology:

LC-MS/MS System: An LC system coupled to a tandem mass spectrometer (e.g., Q-TOF, ion

trap, or Orbitrap).

Sample Preparation: The peptide can be introduced via infusion or an LC separation.

MS1 Acquisition: Acquire a full scan mass spectrum to identify the precursor ion (the

protonated molecular ion of Galanin (1-30)).

Fragmentation: Isolate the precursor ion and subject it to collision-induced dissociation (CID)

or other fragmentation methods.[18][21]

MS2 Acquisition: Acquire the mass spectrum of the resulting fragment ions (b- and y-ions are

most common).[18]

Data Analysis: Use de novo sequencing software (e.g., PEAKS, PepNovo) to interpret the

fragmentation pattern and deduce the amino acid sequence.[18][21] Compare the

experimentally determined sequence with the expected sequence of human Galanin (1-30).

Amino Acid Analysis (AAA)
This protocol provides a general workflow for determining the amino acid composition of

synthetic Galanin (1-30) human.

Methodology:
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Hydrolysis: Accurately weigh a sample of the peptide and hydrolyze it in 6N HCl at 110°C for

24 hours in a vacuum-sealed tube.[22]

Derivatization: Derivatize the resulting free amino acids with a reagent such as

phenylisothiocyanate (PITC) or 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) to

make them detectable by UV or fluorescence.[22]

Chromatographic Separation: Separate the derivatized amino acids using reversed-phase

HPLC.[22]

Detection: Detect the eluted amino acid derivatives using a UV or fluorescence detector.

Quantification: Compare the peak areas of the amino acids in the sample to those of a

known standard mixture to determine the molar ratios of each amino acid.

Data Analysis: Compare the experimentally determined amino acid ratios to the theoretical

composition of human Galanin (1-30).

Quantitative Data Summary
Parameter Typical Specification Method of Analysis

Purity >95% or >98% RP-HPLC

Molecular Weight ~3157.4 Da (Monoisotopic) Mass Spectrometry (MS)

Amino Acid Sequence Confirmed
Tandem Mass Spectrometry

(MS/MS)

Peptide Content

Typically 70-90% (the

remainder is counter-ions and

water)

Amino Acid Analysis (AAA) or

Nitrogen analysis
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Caption: Galanin signaling through its three GPCRs.
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Caption: Quality control workflow for synthetic peptides.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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